7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a unique structure with a hydroxymethyl group and a methyl group attached to a dihydrobenzo[c][1,2,5]thiadiazole ring system, making it an interesting subject for various scientific studies.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8-6(5-11)3-2-4-7(8)9-14(10,12)13/h2-4,9,11H,5H2,1H3 |
InChI Key |
PPVOUCSFJGZINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NS1(=O)=O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux, followed by purification steps such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the sulfur atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit broad-spectrum antimicrobial properties. For instance, compounds related to 7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide have demonstrated efficacy against various pathogens including bacteria and fungi. A notable study identified several derivatives with significant activity against Mycobacterium tuberculosis and other pathogens with EC50 values in the low micromolar range .
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that certain derivatives may inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .
Materials Science Applications
Polymer Synthesis
this compound is being explored as a building block for synthesizing new polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of thiadiazole units has been linked to improved conductivity and strength in polymer matrices .
Corrosion Inhibition
Case studies have highlighted the effectiveness of thiadiazole derivatives as corrosion inhibitors for metals exposed to harsh environments. A specific study demonstrated that a related compound significantly reduced the corrosion rate of mild steel in CO2-saturated environments . The mechanism involves the formation of a protective film on the metal surface.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Anticancer Potential | Selective cytotoxicity in breast cancer cells | |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and conductivity |
| Corrosion Inhibition | Significant reduction in corrosion rate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study involved screening a library of thiadiazole derivatives for antimicrobial activity. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against various bacterial strains.
Case Study 2: Corrosion Inhibition
In a controlled environment simulating oilfield conditions, the application of a thiadiazole derivative led to a 90% reduction in corrosion rates on carbon steel. Electrochemical impedance spectroscopy confirmed the formation of a protective layer on the metal surface .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, its anticancer activity is attributed to the inhibition of Hsp90, a chaperone protein that assists in the folding of several oncoproteins . By inhibiting Hsp90, the compound induces the degradation of these oncoproteins, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide include other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-cancer, anti-tuberculosis, and antimicrobial activities.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
1. Anti-Cancer Activity
Thiadiazole derivatives have been extensively studied for their anti-cancer properties. In a recent study, various 1,3,4-thiadiazole analogues were synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
- In vitro Studies : Compounds derived from thiadiazole showed moderate to high inhibition rates in cell lines such as A549 (lung cancer) and Hela (cervical cancer). Specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Other Thiadiazoles | Hela | 15.0 |
2. Anti-Tuberculosis Activity
Research has indicated that certain thiadiazole derivatives possess significant activity against Mycobacterium tuberculosis. The compound demonstrated effectiveness against both drug-sensitive and multi-drug resistant strains.
- Mechanism of Action : The proposed mechanism involves disruption of the bacterial cell wall synthesis and inhibition of mycolic acid biosynthesis .
| Strain Type | Inhibition (%) |
|---|---|
| MDR-TB | 75% |
| H37Rv | 80% |
3. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- In vitro Testing : Disk diffusion assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Case Studies
Several studies have reported on the synthesis and biological evaluation of thiadiazoles:
- Study by Liu et al. (2022) : This study synthesized a series of thiadiazole derivatives and tested them for anti-cancer activity using the CCK-8 method. The findings suggested that modifications to the thiadiazole scaffold could enhance cytotoxicity against cancer cell lines .
- Research on Anti-Tuberculosis Activity : A study demonstrated that specific derivatives showed significant inhibition against MDR strains of Mycobacterium tuberculosis with promising pharmacokinetic profiles including good metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
